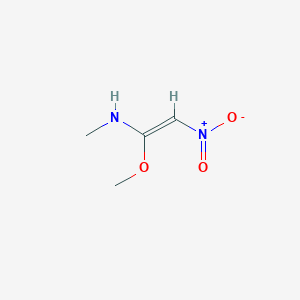

1-Methoxy-1-methylamino-2-nitroethylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "1-Methoxy-1-methylamino-2-nitroethylene" involves intricate chemical reactions, including the Michael reaction of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to adducts with significant diastereoselectivity. These processes facilitate the construction of complex molecular architectures, such as pyrrolidines and pyrrolines, through subsequent reduction and cyclization steps (Revial et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds akin to "1-Methoxy-1-methylamino-2-nitroethylene" has been elucidated through various analytical techniques, including X-ray diffraction and NMR spectroscopy. These methods have revealed critical insights into the configuration and conformation of such molecules, highlighting the importance of trans configurations around C=C double bonds and the stabilization of structures through intermolecular interactions (Pei‐Hua Zhao & Yun-feng Liu, 2013).

Chemical Reactions and Properties

The chemical reactivity of "1-Methoxy-1-methylamino-2-nitroethylene" and related compounds is characterized by their ability to undergo various reactions, including nitro-aci-nitro prototropy and interactions with electrophilic agents. These reactions are pivotal for the synthesis and functionalization of such molecules, enabling the creation of derivatives with diverse chemical properties (H. Takayama, 1978).

Aplicaciones Científicas De Investigación

Solvatochromic Behavior Studies

- Solvatochromic Behavior : The molar transition energy (E T) polarity values of related compounds to 1-Methoxy-1-methylamino-2-nitroethylene were studied in mixed solvent systems. This research highlights the solute-solvent and solvent-solvent interactions in these systems, which can provide insights into the behavior of similar compounds like 1-Methoxy-1-methylamino-2-nitroethylene in various solvents (Giusti, Marini, & Machado, 2009).

Insecticidal Activity

- Insecticidal Properties : A study on compounds structurally similar to 1-Methoxy-1-methylamino-2-nitroethylene showed significant insecticidal activity. This implies potential applications of 1-Methoxy-1-methylamino-2-nitroethylene or its derivatives in pest control (Tabuchi et al., 1994).

Molecular Electron Density Theory Study

- [3+2] Cycloaddition Reaction Analysis : The compound was studied within the Molecular Electron Density Theory using Density Functional Theory calculations. This study offers insights into the chemical behavior of 1-Methoxy-1-methylamino-2-nitroethylene in specific types of chemical reactions (Kącka‐Zych, 2020).

Synthesis and Crystal Structure Analysis

- Crystal Structure Characterization : Research on related nitroalkene compounds provides a foundation for understanding the crystal structures of similar compounds like 1-Methoxy-1-methylamino-2-nitroethylene. This can be crucial for applications in materials science (Zhao & Liu, 2013).

Applications in Organic Synthesis

- Organic Synthesis : A study showed that nitroethylene, a closely related compound, is a stable, clean, and reactive agent for organic synthesis. This suggests potential applications of 1-Methoxy-1-methylamino-2-nitroethylene in synthetic chemistry (Ranganathan et al., 1980).

Safety and Hazards

Propiedades

IUPAC Name |

(Z)-1-methoxy-N-methyl-2-nitroethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISROKTUWQRVBQO-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C/[N+](=O)[O-])/OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-1-methylamino-2-nitroethylene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.